4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a methoxypyrrolidine group and an aldehyde functional group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s thiophene ring and functional groups allow it to interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methoxypyrrolidine group, making it less versatile in certain applications.
3-Methoxythiophene-2-carbaldehyde: Similar structure but lacks the pyrrolidine ring, affecting its electronic properties.
4-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde:
Uniqueness
4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxypyrrolidine group and the aldehyde functional group on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-13-9-2-3-11(5-9)8-4-10(6-12)14-7-8/h4,6-7,9H,2-3,5H2,1H3 |
InChI Key |
OJLNTHGCDUPUAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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